Scientific Field: Organic Chemistry
Application Summary: Fluoropyridines, including 3-Fluoro-2-iodopyridine, are used in the synthesis of various organic compounds.
Methods of Application: The synthesis of fluoropyridines involves various chemical reactions, including the Umemoto reaction and Balts-Schiemann reaction. Specific methods and parameters can vary depending on the desired end product.
Scientific Field: Proteomics
Application Summary: 3-Fluoro-2-iodopyridine is used as a specialty product in proteomics research.
Methods of Application: The specific methods of application in proteomics research can vary widely and would depend on the specific experiment being conducted.
Scientific Field: Medicinal Chemistry
Application Summary: 3-Fluoro-2-iodopyridine is used as a key building block in the synthesis of β-carboline.
Methods of Application: The synthesis of β-carboline involves a cyclization reaction. The specific methods and parameters can vary depending on the desired end product.
Results or Outcomes: β-Carboline finds extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection.
Scientific Field: Agricultural Chemistry
Application Summary: Fluoropyridines, including 3-Fluoro-2-iodopyridine, have been used as starting materials for the synthesis of some herbicides and insecticides.
Methods of Application: The specific methods of application in the synthesis of herbicides and insecticides can vary widely and would depend on the specific compound being synthesized.
Scientific Field: Radiopharmacy
Application Summary: 3-Fluoro-2-iodopyridine can be used in the synthesis of F-18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds.
Methods of Application: The specific methods of application in the synthesis of radiopharmaceuticals can vary widely and would depend on the specific compound being synthesized.
3-Fluoro-2-iodopyridine is a heterocyclic compound characterized by the presence of a fluorine atom at the 3-position and an iodine atom at the 2-position of the pyridine ring. Its chemical formula is and it has a molecular weight of approximately 222.99 g/mol. This compound is notable for its unique electronic properties due to the combination of halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of 3-fluoro-2-iodopyridine is primarily linked to its role as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. The unique halogen substitutions may enhance interactions with biological targets, making it a candidate for further pharmacological studies.
Several methods exist for synthesizing 3-fluoro-2-iodopyridine:
These methods allow for the selective introduction of halogens while maintaining the integrity of the pyridine ring.
3-Fluoro-2-iodopyridine serves multiple applications:
Interaction studies involving 3-fluoro-2-iodopyridine focus on its reactivity with various nucleophiles and electrophiles. The presence of both fluorine and iodine allows for diverse substitution patterns, which can lead to compounds with enhanced biological activity or novel properties. Studies have shown that derivatives can interact effectively with enzymes and receptors, suggesting potential therapeutic applications.
Several compounds share structural similarities with 3-fluoro-2-iodopyridine. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 2-Fluoro-3-iodopyridine | 113975-22-7 | Fluorine at 2-position and iodine at 3-position |
| 5-Chloro-3-fluoro-2-iodopyridine | 514797-98-9 | Chlorine at 5-position; retains similar reactivity |
| 6-Chloro-3-fluoro-2-iodopyridine | 1211590-36-1 | Chlorine at 6-position; potential for similar applications |
| 4-Iodo-3-fluoropyridine | 22282-75-3 | Iodine at 4-position; used in similar synthetic pathways |
The uniqueness of 3-fluoro-2-iodopyridine lies in its specific arrangement of halogens, which influences its electronic properties and reactivity patterns compared to other similar compounds. This makes it particularly valuable in targeted synthetic applications within medicinal chemistry.